RCS-4 N-pentanoic acid metabolite-d5
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Overview
Description
RCS-4 N-pentanoic acid-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of RCS-4 N-pentanoic acid metabolite by GC- or LC-mass spectrometry. RCS-4 N-pentanoic acid metabolite is an expected phase I metabolite of RCS-4, a synthetic cannabinoid that has been detected in herbal mixtures.
Scientific Research Applications
Identification of Metabolites
- Metabolite Identification : RCS-4 (3-(4-methoxybenzoyl)-1-pentylindole), a synthetic indole-derived cannabimimetic, was analyzed using gas chromatography-mass spectrometry to identify its metabolites in urine samples. These metabolites were tentatively identified as products of various biotransformations, including aromatic monohydroxylation, dihydroxylation, aromatic hydroxylation/oxidation of the N-pentyl chain to a ketone, O-demethylation, and others. This research is crucial for understanding the metabolism of RCS-4 in the human body (Kavanagh et al., 2012).
Analytical Techniques
- Analytical Technique Comparison : A study compared two analytical techniques, UHPSFC-MS/MS and UHPLC-MS/MS, for determining synthetic cannabinoids and metabolites in urine. This included analysis of RCS-4 N-pentanoic acid metabolite among others. This kind of research aids in enhancing the accuracy and reliability of drug testing (Berg et al., 2016).
Pharmacokinetics and Metabolism Studies
- Pharmacokinetic Properties Study : Research on the synthetic cannabinoid JWH-018, including its pentanoic acid metabolite, aimed to understand its pharmacokinetics and toxicology. This is vital for understanding the effects of synthetic cannabinoids in the human body and for drug testing purposes (Toennes et al., 2017).
Forensic Toxicology
- Driving Impairment Analysis : A study analyzed synthetic cannabinoid metabolites, including RCS-4 N-pentanoic acid, in urine samples from individuals suspected of driving impaired. This research helps in forensic toxicology to assess the use of these substances in driving impairment cases (Davies et al., 2016).
Properties
Molecular Formula |
C21H16D5NO4 |
---|---|
Molecular Weight |
356.4 |
InChI |
InChI=1S/C21H21NO4/c1-26-16-11-9-15(10-12-16)21(25)18-14-22(13-5-4-8-20(23)24)19-7-3-2-6-17(18)19/h2-3,6-7,9-12,14H,4-5,8,13H2,1H3,(H,23,24)/i2D,3D,6D,7D,14D |
InChI Key |
CJXFWFGLGOBGBR-RYNKYBBCSA-N |
SMILES |
O=C(C1=CC=C(OC)C=C1)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonyms |
5-(3-(4-methoxybenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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